molecular formula C16H9NO2S B229708 1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one

1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one

Cat. No. B229708
M. Wt: 279.3 g/mol
InChI Key: YEYXXMIZOTYIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one, commonly known as Dibenz[b,f]azepine-5-carboxamide, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It is a synthetic compound that belongs to the class of benzodiazepines and has been found to exhibit a range of biological activities. In

Scientific Research Applications

1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one has been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. It has also been studied for its potential use in the treatment of various psychiatric disorders, including anxiety, depression, and schizophrenia. In addition, it has been found to exhibit antitumor and antiviral activities, making it a promising candidate for the development of new anticancer and antiviral drugs.

Mechanism of Action

The exact mechanism of action of 1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) receptor system in the brain. GABA is the major inhibitory neurotransmitter in the brain, and drugs that enhance its activity, such as benzodiazepines, have been found to exhibit anxiolytic and sedative effects.
Biochemical and Physiological Effects:
1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the activity of the GABA receptor system in the brain, leading to anxiolytic and sedative effects. It has also been found to exhibit anticonvulsant activity, making it a potential treatment for epilepsy. In addition, it has been found to exhibit antitumor and antiviral activities, although the exact mechanisms of these effects are not fully understood.

Advantages and Limitations for Lab Experiments

1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using standard laboratory techniques, and its biological activities have been extensively studied. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one. One direction is to further explore its potential therapeutic applications, particularly in the treatment of psychiatric disorders and cancer. Another direction is to study its mechanism of action in more detail, with the aim of developing more targeted and effective drugs based on its structure and activity. Finally, further research is needed to fully understand the potential toxicity and limitations of this compound, particularly in the context of its use as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one involves the reaction between 2-aminobenzoic acid and 2-thiophenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting compound is then treated with an appropriate amine to produce the final product. The synthesis of this compound has been studied extensively, and several modifications to the reaction conditions have been proposed to improve the yield and purity of the final product.

properties

Molecular Formula

C16H9NO2S

Molecular Weight

279.3 g/mol

IUPAC Name

1-(thiophene-2-carbonyl)benzo[cd]indol-2-one

InChI

InChI=1S/C16H9NO2S/c18-15-11-6-1-4-10-5-2-7-12(14(10)11)17(15)16(19)13-8-3-9-20-13/h1-9H

InChI Key

YEYXXMIZOTYIGN-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)C(=O)C4=CC=CS4

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)C(=O)C4=CC=CS4

Origin of Product

United States

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